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Professionals

These application notes provide a comprehensive guide for utilizing Olverembatinib, a potent
third-generation BCR-ABL1 tyrosine kinase inhibitor (TKI), as a tool to investigate mechanisms
of TKI resistance in chronic myeloid leukemia (CML) and Philadelphia chromosome-positive
acute lymphoblastic leukemia (Ph+ ALL).

Introduction

Tyrosine kinase inhibitors have revolutionized the treatment of CML and Ph+ ALL. However, the
emergence of resistance, often driven by mutations in the BCR-ABL1 kinase domain, remains
a significant clinical challenge. Olverembatinib (HQP1351) is a novel TKI designed to
overcome these resistance mechanisms, including the notoriously difficult-to-treat T315I
"gatekeeper" mutation.[1][2][3] Its high potency and broad activity against a wide range of BCR-
ABL1 mutants make it an invaluable research tool for elucidating the molecular underpinnings
of TKI resistance.[1][4]

These notes provide detailed protocols for key experiments to characterize Olverembatinib’'s
activity and explore resistance pathways.
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Data Presentation

Table 1: In Vitro Inhibitory Activity of Olverembatinib
Against TKI-Resistant BCR-ABL1 Mutants

BCR-ABL1 Mutant

Olverembatinib

Reference TKI (e.g., .
Cell Line

ICs0 (NM) Imatinib) ICso (nM)
Wild-type (WT) 0.34 Ba/F3
T315I 0.68 >1000 Ba/F3
E255K 0.27 Ba/F3
G250E 0.71 Ba/F3
0252H 0.15 K562R (Imatinib-
resistant)
H396P 0.35 Ba/F3
M351T 0.29 Ba/F3
Y253F 0.35 Ba/F3
F317L Ba/F3

Data compiled from preclinical studies.[1][4] ICso values represent the concentration of the

inhibitor required to achieve 50% inhibition of kinase activity or cell proliferation.

Table 2: Clinical Efficacy of Olverembatinib in TKI-
Resistant CML
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Prior TKI

Clinical Trial . . . Olverembatinib
. Patient Population Resistancelintolera .
Identifier Efficacy
nce

NCT04260022 (Phase ] Ponatinib and/or CCyR: ~61%, MMR:

CML (chronic phase) o
Ib) Asciminib failure ~42%[5][6][7]

o ) CCyR: 58%, MMR:

Ponatinib resistance

37%][7][8]

o ) CCyR: 50%, MMR:

Asciminib resistance

33%[7][8]

) ] MCyR: 82.9%, CCyR:
HQP1351-CC-201 CML-CP with T315lI Resistant to 1st/2nd
_ 70.7%, MMR: 58.5%
(Phase 1) mutation gen TKls
[31[9][10]
i ) MaHR: 78.3%, MCyR:
HQP1351-CC-202 CML-AP with T315lI Resistant to 1st/2nd
) 52.2%, MMR: 47.8%

(Phase 11) mutation gen TKls

(310911 1]

CCyR: Complete Cytogenetic Response; MMR: Major Molecular Response; MCyR: Major
Cytogenetic Response; MaHR: Major Hematologic Response; CML-CP: Chronic Myeloid
Leukemia - Chronic Phase; CML-AP: Chronic Myeloid Leukemia - Accelerated Phase.

Experimental Protocols
In Vitro Kinase Inhibition Assay

This protocol details a FRET-based assay to determine the ICso values of Olverembatinib
against wild-type and mutant BCR-ABL1 kinases.

Materials:
e Recombinant full-length human ABL1 kinase (wild-type and mutants)
o Z'-Lyte Kinase Assay Kit (or similar FRET-based system)

o Tyr2 Peptide substrate
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e ATP

Olverembatinib (and other TKIs for comparison)

384-well plates

Multilabel plate reader

Procedure:

Prepare a serial dilution of Olverembatinib in DMSO.

e In a 384-well plate, add the kinase and peptide substrate diluted in kinase reaction buffer.
e Add the diluted Olverembatinib or vehicle control (DMSO) to the wells.

e Incubate at room temperature for 30 minutes.

« Initiate the kinase reaction by adding ATP solution. The final ATP concentration should be at
or near the Km for each kinase mutant.

¢ Incubate at room temperature for 2 hours.

e Add the development reagent and incubate for 2 hours at room temperature.

e Add the stop solution.

e Read the fluorescence ratio (e.g., 445 nm/520 nm) on a multilabel plate reader.

o Calculate the percentage of inhibition for each Olverembatinib concentration and determine
the I1Cso value using a suitable software (e.g., GraphPad Prism).[12]

Cell Viability and Proliferation Assay

This protocol describes the use of a luminescent cell viability assay to assess the anti-
proliferative effect of Olverembatinib on CML cell lines.

Materials:
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e CML cell lines (e.g., K562, Ku812, Ba/F3) and their TKI-resistant subclones.
e RPMI-1640 medium supplemented with FBS and antibiotics.

e Olverembatinib

o CellTiter-Glo® Luminescent Cell Viability Assay kit

» 96-well opaque-walled plates

e Luminometer

Procedure:

Seed the CML cells in a 96-well plate at a density of 5,000-10,000 cells/well.

» Prepare a serial dilution of Olverembatinib and add it to the wells. Include a vehicle control
(DMSO).

 Incubate the plate for 72 hours at 37°C in a humidified 5% COz2 incubator.

o Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

o Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
e Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

 Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

e Measure the luminescence using a luminometer.

o Calculate the percentage of viable cells relative to the vehicle control and determine the ICso
value.

Apoptosis Assay by Flow Cytometry

This protocol outlines the use of Annexin V and Propidium lodide (PI) staining to quantify
Olverembatinib-induced apoptosis.
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Materials:

CML cell lines

Olverembatinib

Annexin V-FITC Apoptosis Detection Kit

Flow cytometer
Procedure:

o Treat CML cells with various concentrations of Olverembatinib or vehicle control for 24-48
hours.

o Harvest the cells by centrifugation and wash them with cold PBS.
e Resuspend the cells in 1X Binding Buffer provided in the Kkit.

e Add Annexin V-FITC and PI to the cell suspension.

¢ Incubate the cells in the dark for 15 minutes at room temperature.
e Analyze the cells by flow cytometry within 1 hour.

e Quantify the percentage of early apoptotic (Annexin V-positive, Pl-negative) and late
apoptotic/necrotic (Annexin V-positive, Pl-positive) cells.

Western Blot Analysis of BCR-ABL1 Signaling

This protocol is for assessing the effect of Olverembatinib on the phosphorylation of BCR-
ABL1 and its downstream targets.

Materials:
e CML cell lines

¢ Olverembatinib
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 Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

e Primary antibodies: anti-phospho-BCR-ABL1 (Tyr177), anti-BCR-ABL1, anti-phospho-CrkL
(Tyr207), anti-CrkL, anti-phospho-STAT5 (Tyr694), anti-STAT5, anti-GAPDH (loading control)

o HRP-conjugated secondary antibodies

o ECL Western Blotting Substrate

o Protein electrophoresis and transfer equipment

Procedure:

o Treat CML cells with Olverembatinib for the desired time points (e.qg., 2, 6, 24 hours).

e Lyse the cells and determine the protein concentration using a BCA assay.

o Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

e Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
e Incubate the membrane with the primary antibody overnight at 4°C.

o Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody
for 1 hour at room temperature.

e Wash the membrane again and detect the protein bands using an ECL substrate and an
imaging system.

o Quantify the band intensities and normalize to the loading control.

BCR-ABL1 Kinase Domain Mutation Analysis

This protocol describes the general workflow for identifying mutations in the BCR-ABL1 kinase
domain from patient samples or resistant cell lines.

Materials:

» Patient peripheral blood or bone marrow samples, or resistant cell lines
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RNA extraction kit

Reverse transcription kit

PCR amplification reagents

Primers flanking the BCR-ABL1 kinase domain

Sanger sequencing or Next-Generation Sequencing (NGS) platform

Procedure:

Extract total RNA from the samples.

Synthesize cDNA using a reverse transcription kit.[13]

Amplify the BCR-ABL1 kinase domain from the cDNA using PCR.[14]
Purify the PCR product.

Sequence the purified PCR product using Sanger sequencing or prepare a library for NGS.
[13][15]

Analyze the sequencing data to identify any mutations compared to the reference sequence.

Visualizations
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Caption: BCR-ABL1 Signaling and Olverembatinib Inhibition.
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Caption: Workflow for Investigating TKI Resistance.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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